4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide
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Overview
Description
4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide is a chemical compound with the molecular formula C7H9ClN2O3S. It is known for its unique structure, which includes an amino group, a chloro group, a hydroxy group, and a sulphonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The methylation of the sulphonamide group is usually achieved through a reaction with methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the chloro group may result in various substituted derivatives .
Scientific Research Applications
4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide include:
- 4-Amino-2-chloro-5-hydroxybenzenesulphonamide
- 4-Amino-2-chloro-5-methylbenzenesulphonamide
- 4-Amino-2-chloro-5-hydroxy-N-ethylbenzenesulphonamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
86264-31-5 |
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Molecular Formula |
C7H9ClN2O3S |
Molecular Weight |
236.68 g/mol |
IUPAC Name |
4-amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c1-10-14(12,13)7-3-6(11)5(9)2-4(7)8/h2-3,10-11H,9H2,1H3 |
InChI Key |
HXERBYOQACRHEP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)O)N)Cl |
Origin of Product |
United States |
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